Product packaging for Librax(Cat. No.:CAS No. 8015-20-1)

Librax

Cat. No.: B1228434
CAS No.: 8015-20-1
M. Wt: 732.1 g/mol
InChI Key: DEFSGBLCSDNASK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Librax is a fixed-dose combination chemical agent composed of chlordiazepoxide hydrochloride, a benzodiazepine, and clidinium bromide, a quaternary ammonium anticholinergic agent . This combination is provided for research applications to study its dual mechanism of action: chlordiazepoxide acts as a positive allosteric modulator at the GABA-A receptor, exerting central nervous system (CNS) depressant effects such as anxiolysis and sedation , while clidinium bromide functions as an antimuscarinic agent that inhibits acetylcholine at postganglionic parasympathetic neuroeffector sites, producing antispasmodic and antisecretory effects on the gastrointestinal tract . In a research context, this compound is a valuable tool for investigating the interplay between emotional and somatic factors in gastrointestinal pathologies . Its primary research applications include the study of underlying mechanisms in conditions such as peptic ulcer disease, irritable bowel syndrome (IBS), and acute enterocolitis . From a pharmacological perspective, the chlordiazepoxide component is known to be metabolized by hepatic microsomal enzymes and has a relatively long elimination half-life, which may be a subject of investigative interest . Researchers should note that this compound can lead to physiological dependence with protracted use and presents risks such as profound sedation and respiratory depression when combined with other CNS depressants, which are critical considerations for experimental design . This product is labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H40BrClN4O4 B1228434 Librax CAS No. 8015-20-1

Properties

CAS No.

8015-20-1

Molecular Formula

C38H40BrClN4O4

Molecular Weight

732.1 g/mol

IUPAC Name

7-chloro-4-hydroxy-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-imine;(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide

InChI

InChI=1S/C22H26NO3.C16H14ClN3O.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;1-18-15-10-20(21)16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15;/h2-11,17,20,25H,12-16H2,1H3;2-9,21H,10H2,1H3;1H/q+1;;/p-1

InChI Key

DEFSGBLCSDNASK-UHFFFAOYSA-M

SMILES

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O.C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-]

Canonical SMILES

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O.C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-]

Synonyms

chlordiazepoxide - clidinium
chlordiazepoxide hydrochloride, clidinium bromide drug combination
chlordiazepoxide hydrochloride-clidinium bromide combination
chlordiazepoxide, clidinium drug combination
chlordiazepoxide-clidinium combination
Librax
Spasril

Origin of Product

United States

Molecular and Cellular Pharmacodynamics of Chlordiazepoxide

GABAA Receptor Complex: Allosteric Modulation and Subunit Specificity

Chlordiazepoxide, a classic benzodiazepine (B76468), exerts its primary pharmacological effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. nih.govbiorxiv.orgwikipedia.org This receptor is a pentameric ligand-gated ion channel that, upon binding with its endogenous agonist GABA, opens an integral chloride channel, leading to an influx of chloride ions. nih.govbiorxiv.org This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus mediating inhibitory neurotransmission throughout the central nervous system. nih.govbiorxiv.org

Chlordiazepoxide and other benzodiazepines bind to a specific site on the GABAA receptor, distinct from the GABA binding site itself. nih.govbiorxiv.org This binding event does not directly open the chloride channel but rather enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound. nih.govbiorxiv.org This allosteric modulation results in a more potent inhibitory effect of GABA, leading to the anxiolytic, sedative, and muscle relaxant properties associated with chlordiazepoxide. tmslab.orgbauschhealth.com

The sensitivity to benzodiazepines like chlordiazepoxide is determined by the subunit composition of the GABAA receptor. scienceopen.com Most benzodiazepine-sensitive receptors are composed of two α, two β, and one γ subunit. scienceopen.com The binding site for benzodiazepines is located at the interface between the α and γ subunits. scienceopen.com Different α subunits (α1, α2, α3, and α5) confer distinct pharmacological properties. scienceopen.com Research indicates that chlordiazepoxide's anxiolytic effects are thought to be mediated primarily through its action on GABAA receptors containing α2 and α3 subunits, while its sedative effects are linked to α1-containing receptors. bauschhealth.com

Table 1: Chlordiazepoxide's Interaction with GABAA Receptor Subtypes
GABAA Receptor Subunit CombinationChlordiazepoxide Binding and EfficacyAssociated Pharmacological EffectReference
α1βxγ2High affinity binding, positive allosteric modulationSedation bauschhealth.comscienceopen.com
α2βxγ2Positive allosteric modulationAnxiolysis bauschhealth.com
α3βxγ2Positive allosteric modulationAnxiolysis, muscle relaxation bauschhealth.com
α5βxγ2Positive allosteric modulationCognitive and memory impairment scienceopen.com

The binding of chlordiazepoxide to the GABAA receptor is a highly specific interaction determined by key amino acid residues at the interface of the α and γ subunits. The presence of a histidine residue on the α subunits (α1, α2, α3, and α5) is crucial for high-affinity benzodiazepine binding. nih.gov The γ2 subunit is also a critical component for the functional modulation of the receptor by benzodiazepines. harvard.edu

Studies using recombinant GABAA receptors have helped to elucidate the efficacy of chlordiazepoxide. In oocytes expressing α1β3γ2 GABAA receptors, chlordiazepoxide potentiates the chloride current induced by GABA in a concentration-dependent manner, with an EC50 value of 3.1 μM. nih.gov For α3β3γ2 receptors, the EC50 for this potentiation is approximately 6 μM. nih.gov This demonstrates that chlordiazepoxide acts as a full agonist at these receptor subtypes, enhancing the maximal response to partial GABA agonists. nih.gov

The allosteric modulation of GABAA receptors by chlordiazepoxide has direct functional consequences on neuronal excitability. By increasing the frequency of GABA-mediated chloride channel openings, chlordiazepoxide enhances the influx of chloride ions into the neuron. nih.govbiorxiv.org This increased chloride conductance leads to a hyperpolarization of the neuronal membrane, moving the membrane potential further away from the threshold required to generate an action potential. nih.gov

In vitro studies on cultured neurons have demonstrated this effect. For instance, in chick spinal cord neurons, chlordiazepoxide potentiates GABA-mediated conductance increases. nih.govjneurosci.org Interestingly, these studies also revealed that chlordiazepoxide can increase the rate and extent of GABA receptor desensitization, a process where the receptor becomes less responsive to the neurotransmitter after prolonged exposure. nih.govjneurosci.org This suggests a complex modulatory role for chlordiazepoxide beyond simple potentiation. nih.govjneurosci.org Furthermore, in isolated rat hippocampal pyramidal neurons, chlordiazepoxide has been shown to reduce the peak amplitude of the voltage-dependent sodium current (INa), although at concentrations higher than those affecting GABA receptors. nih.gov

Molecular Determinants of Ligand Binding and Efficacy on GABAA Receptors

Intracellular Signaling Cascades and Neurotransmitter Release Modulation Induced by Benzodiazepines

While the primary mechanism of action of benzodiazepines is the modulation of GABAA receptors, emerging evidence suggests that their effects may also involve the modulation of other intracellular signaling cascades and neurotransmitter systems.

Prolonged exposure to benzodiazepines has been shown to induce adaptive changes in neurons that can involve L-type voltage-gated calcium channels (L-VGCCs). mdpi.com Chronic treatment with benzodiazepines may lead to an increase in calcium influx through L-VGCCs, which in turn can activate protein kinase A (PKA) signaling pathways. mdpi.comnih.gov This cascade has been implicated in the transcriptional down-regulation of the GABAA receptor α1 subunit gene, a potential mechanism underlying the development of tolerance to the sedative effects of benzodiazepines. mdpi.comnih.gov

Chlordiazepoxide has also been found to modulate the release of other neurotransmitters. In rats, chlordiazepoxide has been shown to cause a profound reduction in the turnover of serotonin (B10506) (5-HT). wikipedia.org Additionally, in vivo studies in anesthetized rats have demonstrated that chlordiazepoxide can counteract the yohimbine-induced increase in noradrenaline release in the amygdala. nih.gov It has also been reported to antagonize the binding and action of thyrotropin-releasing hormone (TRH) in pituitary tissue. oup.com

Preclinical Models of Anxiolytic and Sedative Action: In vitro and In vivo Investigations

The anxiolytic and sedative properties of chlordiazepoxide have been extensively studied in a variety of preclinical models, both in vitro and in vivo.

Electrophysiological studies in cultured neurons and brain slices have provided valuable insights into the cellular mechanisms of chlordiazepoxide's action. In cultured chick spinal cord neurons, chlordiazepoxide potentiates GABA-mediated conductance. nih.govjneurosci.org

Studies using brain slices from the hippocampus and amygdala, brain regions critically involved in anxiety and fear, have further elucidated these effects. In immobilized cats, the administration of chlordiazepoxide suppressed the spontaneous firing rates of neurons in the amygdala and hippocampus. nih.gov This suggests that these limbic structures are important sites for the tranquilizing actions of chlordiazepoxide. nih.gov In rat hippocampal brain slices, chlordiazepoxide has been used to study its anxiolytic-like effects, often in comparison to other compounds. nih.gov For example, in a model of anxiety in rats, pretreatment with chlordiazepoxide counteracted the effects of the anxiogenic drug yohimbine (B192690) on catecholamine release and cell firing in the amygdala and locus coeruleus. nih.gov

Table 2: In Vitro Electrophysiological Effects of Chlordiazepoxide
PreparationMeasured EffectKey FindingReference
Cultured Chick Spinal Cord NeuronsGABA-mediated conductancePotentiation of GABA-induced currents. nih.govjneurosci.org
Isolated Rat Hippocampal Pyramidal NeuronsVoltage-dependent sodium current (INa)Dose-dependent reduction of peak INa amplitude. nih.gov
Rat Amygdala and Locus Coeruleus (in vivo)Noradrenaline release and cell firingCounteracted yohimbine-induced increases. nih.gov
Cat Amygdala and Hippocampus (in vivo)Spontaneous neuronal firingSuppression of firing rates. nih.gov

Rodent behavioral models have been instrumental in characterizing the anxiolytic and anti-aggressive effects of chlordiazepoxide.

In models of anxiety, such as the elevated plus-maze, chlordiazepoxide has been shown to increase the time spent in the open, more aversive arms of the maze, an effect indicative of anxiolysis. chez-alice.frnih.gov However, it is noted that these effects can sometimes be confounded by increases in locomotor activity. nih.gov In a study on male C57BL/6J mice subjected to restraint stress, acute administration of chlordiazepoxide did not normalize the stress-induced increase in exploration of the light compartment in a light/dark exploration test. benzoinfo.com

Chlordiazepoxide's effects on aggression are complex and can depend on the dose, the social context, and the prior experience of the animal. In some studies, low doses of chlordiazepoxide have been found to increase aggressive behavior in male mice, while higher doses tend to reduce aggression. nih.govnih.gov For instance, in aggressive male mice, a 5 mg/kg dose of chlordiazepoxide increased aggressive behavior, whereas a 50 mg/kg dose reduced aggressive activities. nih.govnih.gov In lactating female mice, the effect of chlordiazepoxide on maternal aggression depended on whether the intruder was male or female and on the female's prior aggressive experience. nih.gov

Table 3: Behavioral Effects of Chlordiazepoxide in Rodent Models
ModelSpeciesBehavioral MeasureEffect of ChlordiazepoxideReference
Elevated Plus-MazeRatTime on open arms, open arm entriesIncreased (anxiolytic-like) chez-alice.frnih.gov
Light/Dark Exploration Test (after stress)MouseTime in light compartmentNo significant effect benzoinfo.com
Resident-Intruder AggressionMouseAttack frequencyIncreased at low doses, decreased at high doses nih.govnih.gov
Maternal AggressionMouseAttack behaviorDependent on intruder sex and prior experience nih.gov

Radioligand Binding and Receptor Occupancy Studies in Animal Brain

Radioligand binding and receptor occupancy studies have been fundamental in elucidating the mechanism of action of chlordiazepoxide at the molecular level within the central nervous system. These studies utilize radiolabeled molecules (radioligands) that bind specifically to receptors, allowing for the quantification and characterization of drug-receptor interactions in animal models.

In vitro binding assays using brain membrane preparations are employed to determine the affinity of a drug for a specific receptor. For chlordiazepoxide, these studies have consistently shown its interaction with the benzodiazepine binding site on the GABA-A receptor complex. patsnap.com In one such study, the in vitro potency of chlordiazepoxide was assessed by its ability to inhibit the binding of the radioligand [3H]flunitrazepam. The resulting IC50 value, which represents the concentration of the drug that inhibits 50% of the specific binding of the radioligand, was determined to be 930 nM for chlordiazepoxide. psu.edu This indicates a moderate affinity for the benzodiazepine receptor compared to other benzodiazepines like diazepam or alprazolam, which exhibit much lower IC50 values. psu.edu

Ex vivo and in vivo receptor occupancy studies provide a crucial link between drug dosage, brain concentration, and the engagement of the target receptor under physiological conditions. sygnaturediscovery.comgiffordbioscience.com These studies measure the percentage of receptors occupied by a drug after its administration to a living animal. In mice, the dose of chlordiazepoxide required to produce a 50% inhibition of [3H]flunitrazepam binding in vivo (ED50) was found to be 11 mg/kg. psu.edu Receptor occupancy levels are often correlated with the pharmacological effects of the drug. For instance, studies in rats have shown that the anxiolytic effects of chlordiazepoxide, measured in behavioral models like the elevated plus-maze, are observed at specific levels of receptor occupancy. One study noted that at its minimal effective anxiolytic dose, chlordiazepoxide produced a receptor occupancy of 25%. nih.gov This demonstrates that even partial receptor occupancy can be sufficient to elicit a therapeutic response. These studies in animal models are critical for understanding the dose-response relationship and for predicting therapeutically relevant exposures in humans. giffordbioscience.com

Table 1: In Vitro and In Vivo Binding Data for Chlordiazepoxide

Parameter Radioligand Animal Model Value Reference
IC50 [3H]flunitrazepam Mouse 930 nM psu.edu
ED50 [3H]flunitrazepam Mouse 11 mg/kg psu.edu
Receptor Occupancy (at minimal effective anxiolytic dose) [3H]Ro 15-1788 Rat 25% nih.gov

Stereochemical Considerations and Enantiomeric Pharmacological Implications (if applicable for chlordiazepoxide)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have profound implications for the pharmacological activity of a drug. scribd.comslideshare.net Many drugs are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. These enantiomers can interact differently with chiral biological targets like receptors and enzymes, leading to differences in efficacy, metabolism, and toxicity. nih.gov

In the case of chlordiazepoxide, examination of its chemical structure reveals that it is a chiral molecule. The chirality arises from the stereogenic center at the C3 position of the diazepine (B8756704) ring. Therefore, chlordiazepoxide can exist as two enantiomers: (S)-chlordiazepoxide and (R)-chlordiazepoxide.

While chlordiazepoxide is used clinically as a racemic mixture (a 1:1 mixture of both enantiomers), research into the differential effects of benzodiazepine enantiomers suggests that the pharmacological activity often resides primarily in one of the enantiomers. Studies on other benzodiazepines have shown that the stereospecificity of binding to the GABA-A receptor is a critical determinant of their central nervous system effects. For example, research has highlighted that for certain benzodiazepines, one enantiomer possesses the anxiolytic activity while the other is largely inactive. cambridge.org This anxiolytic activity is associated with the ability to modulate the high-affinity binding of GABA to its receptor. cambridge.org Although specific studies isolating and comparing the individual enantiomers of chlordiazepoxide are not as extensively reported in the provided literature, the principles of stereoselectivity at the benzodiazepine receptor are well-established, implying that one of the chlordiazepoxide enantiomers is likely more pharmacologically active than the other. nih.govcambridge.org

Molecular and Cellular Pharmacodynamics of Clidinium Bromide

Muscarinic Acetylcholine (B1216132) Receptor Subtypes: Ligand Affinity and Selectivity

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that mediate the diverse actions of acetylcholine in the parasympathetic nervous system and the central nervous system. There are five known subtypes: M1, M2, M3, M4, and M5. Clidinium (B1194167) bromide functions as a muscarinic receptor antagonist medchemexpress.comwikipedia.org.

While some sources indicate that clidinium primarily inhibits M1 muscarinic receptors drugbank.com, it is also described as a selective muscarinic acetylcholine M3 receptor antagonist wikipedia.org. Other anticholinergic compounds, such as umeclidinium (B1249183) and aclidinium (B1254267) bromide, have shown subnanomolar affinity across multiple muscarinic receptor subtypes (M1-M5) selleckchem.comfda.govresearchgate.net. The affinity of clidinium bromide has been reported with a Ki value of 3 nM against [³H]quinuclidinyl benzilate binding in rat colonic enterocytes, indicating its potency as a gastrointestinal muscarinic receptor antagonist caymanchem.com.

Structure-Activity Relationships for Antagonism at Muscarinic Receptors

Anticholinergic drugs, including clidinium bromide, exert their effects by binding competitively to muscarinic receptors, thereby preventing acetylcholine from binding and activating these receptors philadelphia.edu.jonih.gov. Clidinium bromide is classified as a synthetic quaternary ammonium (B1175870) compound nih.govmlsu.ac.in. The structure-activity relationships of cholinolytic agents involve specific features that allow them to interact with the muscarinic receptor binding site. These compounds typically possess a positively charged nitrogen atom (in the case of quaternary amines like clidinium bromide) and lipophilic groups that interact with complementary regions on the receptor mlsu.ac.in. The size and nature of the acyl portion of the molecule, as well as the distance between key atoms, are important determinants of their affinity and selectivity for muscarinic receptor subtypes mlsu.ac.in.

Receptor Coupling Mechanisms and Downstream Signal Transduction Pathways

Muscarinic acetylcholine receptors couple to different types of G proteins, leading to varied intracellular signaling cascades. M1, M3, and M5 receptors are typically coupled to Gq proteins, which activate phospholipase C (PLC). This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). researchgate.netdrugbank.com. M2 and M4 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Gi/o proteins can also directly modulate ion channels, such as activating inwardly rectifying potassium channels drugbank.comkegg.jp. As a muscarinic receptor antagonist, clidinium bromide blocks the binding of acetylcholine, thereby inhibiting these downstream signaling pathways initiated by receptor activation. This blockade prevents the typical cellular responses mediated by muscarinic receptors, such as smooth muscle contraction and glandular secretion.

Preclinical Models of Antispasmodic and Antisecretory Action: In vitro and In vivo Investigations

Preclinical studies utilizing both in vitro and in vivo models have been instrumental in characterizing the antispasmodic and antisecretory actions of anticholinergic agents like clidinium bromide.

Organ Bath Studies on Smooth Muscle Contractility

Organ bath studies are a fundamental in vitro technique used to assess the contractile properties of isolated smooth muscle tissues and evaluate the effects of pharmacological agents on muscle tone and contractility dmt.dkfrontiersin.orgnih.gov. In these studies, tissue strips or rings from organs such as the intestine are suspended in an oxygenated physiological solution at a controlled temperature, and changes in tension are measured frontiersin.orgnih.gov. Contractile responses can be induced by various stimuli, including electrical field stimulation, which causes the release of endogenous neurotransmitters like acetylcholine, or by direct application of agonists such as acetylcholine or carbachol (B1668302) frontiersin.orgnih.gov. As a muscarinic antagonist, clidinium bromide would be expected to inhibit contractions induced by acetylcholine or by cholinergic nerve stimulation in such organ bath preparations by blocking muscarinic receptors on smooth muscle cells. While specific detailed organ bath data for clidinium bromide were not extensively available in the provided snippets, this methodology is a standard approach for evaluating the antispasmodic effects of muscarinic antagonists dmt.dk.

Quaternary Ammonium Structure and its Impact on Pharmacokinetic Barriers (theoretical/preclinical)

Clidinium bromide is a synthetic anticholinergic agent classified as a quaternary ammonium compound. mims.comwikipedia.orgmedchemexpress.com This structural characteristic, specifically the presence of a permanently charged nitrogen atom, significantly influences its pharmacokinetic properties, particularly its ability to cross biological membranes. bmj.commedicinesauthority.gov.mthpra.iegpnotebook.com

Quaternary ammonium compounds, due to their positive charge at physiological pH, exhibit low lipid solubility. hpra.iegpnotebook.com This reduced lipid solubility is a primary factor limiting their passage across lipophilic barriers within the body, such as the gastrointestinal epithelium and the blood-brain barrier (BBB). medicinesauthority.gov.mthpra.iegpnotebook.com

The theoretical impact of this structure on pharmacokinetic barriers is that clidinium bromide is poorly absorbed from the gastrointestinal tract following oral administration. mims.combauschhealth.catandfonline.com Studies on related quaternary ammonium compounds like glycopyrronium (B1196793) bromide and trospium (B1681596) chloride also indicate poor oral bioavailability, with mean absolute oral bioavailability reported to be low. medicinesauthority.gov.mthpra.ietandfonline.com For glycopyrronium, mean absolute oral bioavailability in children was approximately 3%. hpra.ie Similarly, trospium chloride shows low oral bioavailability, typically less than 10%, which is further reduced by food intake. tandfonline.com While specific quantitative data on the absolute oral bioavailability of clidinium bromide is limited in the search results, its classification as a quaternary ammonium compound strongly suggests a similar pharmacokinetic profile of poor absorption. mims.combauschhealth.ca

Furthermore, the quaternary ammonium structure theoretically restricts the distribution of clidinium bromide into the central nervous system (CNS). bmj.commedicinesauthority.gov.mthpra.iegpnotebook.com The BBB is a highly selective barrier that primarily allows the passage of lipid-soluble molecules. alvascience.com The charged nature of clidinium bromide hinders its ability to readily traverse this barrier, resulting in largely peripheral effects. bmj.commedicinesauthority.gov.mthpra.ie This is a common characteristic of quaternary ammonium anticholinergics, which are designed to minimize CNS penetration and thus reduce central anticholinergic side effects. gpnotebook.comnih.gov Based upon theoretical physicochemical considerations, quaternary ammonium compounds like glycopyrronium would be expected to have low central bioavailability. hpra.ie Studies have shown that glycopyrronium was not detectable in the cerebrospinal fluid (CSF) of anesthetized surgical patients following intravenous administration, except in cases where the BBB was compromised. hpra.ie Similarly, trospium chloride, another quaternary amine, is minimally metabolized, not highly protein-bound, and theoretically should not cross the blood-brain barrier. nih.gov

Preclinical studies, often using animal models, support these theoretical implications. For instance, studies in mice have shown that oral administration of clidinium can cause constipation and affect intestinal transit, indicating a peripheral action on the gastrointestinal tract. medchemexpress.com While these studies demonstrate pharmacological effects, they also implicitly support the idea that the drug is reaching its target receptors in the periphery after oral administration, despite potentially limited absorption.

The low lipid solubility imparted by the quaternary ammonium group also influences the excretion of clidinium bromide. Quaternary ammonium compounds are typically eliminated largely unchanged, primarily via renal and biliary routes. wikipedia.orgtandfonline.com Limited data for clidinium bromide in adults indicates excretion in urine and feces. mims.comdrugs.com

CompoundStructure TypeTheoretical Impact on Lipid Barrier PermeabilityPredicted CNS Penetration
Clidinium BromideQuaternary AmmoniumLow PermeabilityLow
Glycopyrronium BromideQuaternary AmmoniumLow PermeabilityLow
Trospium ChlorideQuaternary AmmoniumLow PermeabilityLow

Pharmacokinetic and Biotransformational Aspects in Preclinical Systems

Absorption and Distribution Kinetics in Animal Models

Studies in various animal species have examined the initial uptake and spread of chlordiazepoxide and clidinium (B1194167) bromide within the body. Oral administration of chlordiazepoxide hydrochloride has been shown to be rapidly absorbed from the gastrointestinal tract in animals. bauschhealth.cahres.cahres.ca Clidinium bromide, however, is absorbed poorly and irregularly from the gastrointestinal tract. bauschhealth.cahres.cahres.ca The action of clidinium bromide typically begins about 1 hour after ingestion and lasts for approximately 3 hours. bauschhealth.cahres.ca

Tissue Distribution and Blood-Brain Barrier Permeation (for Chlordiazepoxide)

Chlordiazepoxide is distributed throughout the body in animal models. mims.com It has been observed to cross the blood-brain barrier and the placenta, and also enters breast milk. mims.commims.com Animal studies suggest that chlordiazepoxide acts on the limbic system of the brain, which is implicated in emotional responses. fda.govnih.govdrugbank.com Studies in rats have investigated the time- and dose-dependent uptake of chlordiazepoxide by the brain. ijpp.com Peak concentrations in the rat brain were reached in 10 minutes after an intraperitoneal injection of 25 mg/kg and in 5 minutes with a dose of 50 mg/kg. ijpp.com Autoradiographic studies in mice have shown selective retention of chlordiazepoxide in the white matter of the brain starting 30 minutes after intravenous injection. ijpp.com Differences in brain distribution patterns were observed at later time points. ijpp.com Research in rats also indicates that a fraction of protein-bound chlordiazepoxide can transfer from the intracapillary space to the brain tissue space due to enhanced drug dissociation from albumin in the brain microcirculation. nih.gov

Protein Binding Dynamics and Implications for Free Drug Concentration

Chlordiazepoxide is highly bound to plasma proteins in animals. bauschhealth.cahres.cahres.ca In human plasma, the protein binding of chlordiazepoxide is approximately 96%. hres.cahres.camims.comnih.gov While specific protein binding data for clidinium bromide in animal models were not extensively detailed in the search results, umeclidinium (B1249183), another anticholinergic bromide compound, showed moderate plasma protein binding (75% to 89%) in mouse, rat, rabbit, and dog. tga.gov.au High plasma protein binding can influence the free drug concentration available to exert pharmacological effects and permeate tissues, including the brain. nih.gov

Metabolic Pathways and Enzyme Systems

Biotransformation of Librax components occurs primarily in the liver in both animals and humans. bauschhealth.cahres.cahres.ca

Cytochrome P450 Isoforms Involved in Chlordiazepoxide Metabolism

Chlordiazepoxide undergoes extensive metabolism in the liver, primarily through hepatic microsomal enzymes. kentpharma.co.uk It is metabolized via N-demethylation and subsequent deamination. bauschhealth.cahres.captfarm.pl Studies in rat liver microsomes have shown that chlordiazepoxide can act as an inducer of cytochrome P-450, with its potency varying depending on environmental temperature. nih.gov Cytochrome P450 (CYP) enzymes, particularly those in the CYP3A subfamily, are involved in the metabolism of many benzodiazepines, including chlordiazepoxide. ptfarm.pl While specific CYP isoforms involved in chlordiazepoxide metabolism in various preclinical species are not explicitly detailed in all search results, the involvement of hepatic microsomal enzymes and the CYP system is consistently reported. nih.govkentpharma.co.ukptfarm.plannualreviews.orgvfu.cznih.gov

Esterase-Mediated Hydrolysis of Clidinium Bromide

Clidinium bromide is metabolized in the liver. bauschhealth.cahres.camims.com It is rapidly hydrolyzed to the corresponding hydrolyzed quaternary amino alcohol in the liver. efda.gov.et While specific esterases involved in clidinium bromide hydrolysis in preclinical models were not explicitly identified in the search results, esterase-mediated hydrolysis is a known metabolic pathway for certain compounds, and esterases are present in the liver and other tissues in animals. 182.160.97researcherslinks.comnih.govkafedraos.ru

Identification and Activity of Preclinical Metabolites

Table 1: Preclinical Metabolites of Chlordiazepoxide

MetaboliteActivity
DesmethylchlordiazepoxideActive
DemoxepamActive
DesmethyldiazepamActive
NordazepamActive (from Demoxepam)
OxazepamActive (from Demoxepam)
"Open lactam"Inert

Table 2: Preclinical Metabolite of Clidinium Bromide

Elimination Kinetics and Excretion Routes in Animal Models

Preclinical studies in animal models have provided insights into the elimination and excretion pathways of chlordiazepoxide and clidinium bromide.

For chlordiazepoxide, studies in animals are suggestive of action on the limbic system of the brain fda.govpharmacompass.com. In rats, the elimination half-life of chlordiazepoxide from plasma is reported to be about ten hours in the elimination phase, following a distribution phase with a half-life of approximately 15 minutes efda.gov.et. Total plasma clearance in rats is between 0.3-0.5 ml/min/kg efda.gov.et. Excretion of chlordiazepoxide in the urine has been observed, with a small percentage (1% to 2%) appearing as unchanged drug and a larger portion (3% to 6%) as a conjugate in urine fda.govpharmacompass.commims.com. Less than 1% of an orally administered dose of chlordiazepoxide appears unchanged in the urine efda.gov.et. Chlordiazepoxide is extensively metabolized in the liver mims.commims.com.

Clidinium bromide is absorbed in the intestine, although incompletely from the gastrointestinal tract mims.com. Clidinium bromide is rapidly hydrolyzed in the liver to the corresponding hydrolyzed quaternary amino alcohol efda.gov.et. Excretion of clidinium bromide occurs via both urine and faeces in animal models efda.gov.etmims.com. In one study, approximately 90% of clidinium bromide was eliminated via urine within the first day, and about 36% within 7 days, while approximately 20-46% was eliminated via faeces mims.com. The quaternary amino alcohol metabolite of clidinium bromide is eliminated in the urine and is also found unchanged in the faeces efda.gov.et.

Summary of Elimination and Excretion in Animal Models:

CompoundSpecies (where specified)Elimination Half-life (approx.)Primary Excretion RoutesNotes
ChlordiazepoxideRat10 hours (elimination phase)Urine1-2% unchanged, 3-6% as conjugate in urine. Less than 1% unchanged orally. fda.govpharmacompass.comefda.gov.etmims.com
Clidinium BromideNot specified in detail2.4 hours (initial), 20 hours (terminal) mims.comUrine, Faeces90% urine (1 day), 36% urine (7 days), 20-46% faeces. efda.gov.etmims.com

Combinatorial Pharmacological Interactions: Synergism and Polypharmacy

Mechanistic Basis for Co-administration: Interplay of GABAergic and Cholinergic Systems

The therapeutic rationale for combining chlordiazepoxide and clidinium (B1194167) bromide lies in their distinct yet complementary mechanisms of action, primarily involving the GABAergic and cholinergic systems. Chlordiazepoxide, as a benzodiazepine (B76468), exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. ontosight.aidrugbank.comnih.govmims.compatsnap.comwikipedia.org It binds to specific benzodiazepine binding sites on the GABAA receptor complex, increasing the frequency of chloride channel opening events induced by GABA binding. nih.govpatsnap.com This influx of chloride ions hyperpolarizes the neuron, reducing neuronal excitability and leading to anxiolytic, sedative, and muscle relaxant effects. drugbank.comnih.govpatsnap.com

Clidinium bromide, on the other hand, is a muscarinic acetylcholine (B1216132) receptor antagonist. wikipedia.orgguidetopharmacology.orgdrugbank.com It competitively inhibits the action of acetylcholine at postganglionic cholinergic receptors, particularly in the gastrointestinal tract. mims.comwikipedia.orgdrugbank.comhres.camims.commims.com This inhibition reduces smooth muscle motility and glandular secretions, providing antispasmodic and antisecretory effects. mims.comdrugbank.comhres.camims.commims.comhres.ca While clidinium bromide's effects are largely peripheral due to its poor penetration of the blood-brain barrier, anticholinergic agents can influence cholinergic activity in the central nervous system at higher doses or in susceptible individuals. oup.combmj.com

The co-administration leverages the calming effect of chlordiazepoxide on the central nervous system, which can alleviate anxiety and tension that may exacerbate gastrointestinal symptoms, alongside the direct inhibitory effect of clidinium bromide on gastrointestinal motility and secretion. ontosight.aimims.commims.comwebmd.com This dual action addresses both the psychological and physiological components of conditions like irritable bowel syndrome. wikipedia.orgontosight.aiwebmd.com The interplay involves chlordiazepoxide enhancing GABAergic inhibition, which can indirectly influence various neuronal circuits, while clidinium bromide directly modulates cholinergic signaling in the periphery and potentially the central nervous system. oup.comumich.edu

Preclinical Efficacy Studies of the Combination: Experimental Designs and Analytical Methods

Preclinical studies investigating the combination of chlordiazepoxide and clidinium bromide have primarily focused on evaluating their individual and combined effects in animal models relevant to anxiety and gastrointestinal dysfunction. These studies often employ experimental designs aimed at assessing behavioral and physiological outcomes.

Early animal pharmacology studies on chlordiazepoxide demonstrated a "taming-action" in hostile monkeys and rats with septal lesions, reducing fear and aggression at doses below those causing sedation. hres.cafda.govnih.gov Clidinium bromide has been shown to be an effective anticholinergic agent in isolated intestinal strip preparations and to reduce spontaneous intestinal motility and prevent pilocarpine-induced salivation in rodents. hres.cahres.cafda.govdrugcentral.org

Studies on the combination have likely utilized designs to evaluate the efficacy in models mimicking the conditions the drug is intended to treat, such as models of anxiety-related behaviors and altered gastrointestinal motility. While specific detailed experimental designs and analytical methods for assessing synergism of this particular combination in recent literature are not extensively detailed in the provided search results, general approaches in preclinical pharmacology for combination therapies include dose-response studies and analyses to determine if the combined effect is greater than the sum of the individual effects.

Behavioral and Physiological Outcomes in Combined Animal Models

Preclinical studies in animal models evaluating the combination would assess behavioral outcomes related to anxiety, such as performance in elevated plus maze or open field tests, and physiological outcomes related to gastrointestinal function, such as gastric emptying, intestinal transit time, and colonic motility. Studies on the individual components have shown chlordiazepoxide's effects on behavior and aggression hres.cafda.govnih.gov and clidinium bromide's effects on intestinal motility and secretions hres.camims.commims.comhres.cafda.govdrugcentral.org. While specific data from combined animal model studies detailing behavioral and physiological outcomes were not prominently featured in the search results, the intended therapeutic effect of the combination suggests that studies would aim to demonstrate a reduction in anxiety-related behaviors and an improvement in parameters of gastrointestinal hypermotility and hypersecretion when the two drugs are co-administered. Reproduction studies in rats using the combination at different dose ratios did not show significant differences in most parameters compared to control, except for a slight decrease in offspring survival during lactation at the highest dose. nih.govdrugcentral.org

Theoretical Frameworks for Drug-Drug Interaction at the Receptor Level

The interaction between chlordiazepoxide and clidinium bromide at the receptor level can be understood within the theoretical frameworks of pharmacodynamic interactions. Chlordiazepoxide primarily acts on GABAA receptors, enhancing the inhibitory effects of GABA. ontosight.aidrugbank.comnih.govmims.compatsnap.comwikipedia.org Clidinium bromide acts as an antagonist at muscarinic acetylcholine receptors, blocking the effects of acetylcholine. wikipedia.orgguidetopharmacology.orgdrugbank.com

The co-administration represents a combination targeting two different neurotransmitter systems involved in regulating physiological and psychological processes. The interaction is primarily one of additive or synergistic therapeutic effect by addressing distinct components of a complex condition. At the receptor level, there isn't a direct interaction between chlordiazepoxide binding to GABAA receptors and clidinium bromide binding to muscarinic receptors. Instead, their interaction is mediated through the downstream effects of modulating their respective neurotransmitter systems. The enhancement of GABAergic inhibition by chlordiazepoxide leads to central nervous system depression, which can reduce the perception of and reaction to visceral discomfort. ontosight.aidrugbank.comnih.govpatsnap.com The blockade of muscarinic receptors by clidinium bromide directly reduces the parasympathetic drive to the gastrointestinal tract, decreasing motility and secretion. mims.comwikipedia.orgdrugbank.comhres.camims.commims.com

Potential for Pharmacokinetic Interactions within the Combination (e.g., in vitro or animal model metabolic inhibition/induction)

Pharmacokinetic interactions between chlordiazepoxide and clidinium bromide could potentially occur at various stages, including absorption, distribution, metabolism, and excretion.

Regarding absorption, chlordiazepoxide is well absorbed from the gastrointestinal tract, with an onset of action within 1 to 2 hours. hres.camims.com Clidinium bromide is absorbed in the intestine but is incompletely absorbed from the gastrointestinal tract. mims.commims.com Its antisecretory effect occurs within 1 hour and lasts for approximately 3 hours after oral administration. mims.commims.comdrugs.com There is no strong indication in the provided search results of one drug significantly altering the absorption of the other.

Both chlordiazepoxide and clidinium bromide are metabolized in the liver. mims.comhres.camims.commims.com Chlordiazepoxide undergoes extensive metabolism in the liver to active metabolites, including desmethyldiazepam, desmethylchlordiazepoxide, and demoxepam. mims.commims.commims.com Clidinium bromide is metabolized in the liver to 3-hydroxy-1-methylquinuclidinium bromide. mims.commims.commims.com

The potential for metabolic inhibition or induction exists when drugs are co-administered, particularly if they are substrates, inhibitors, or inducers of the same cytochrome P450 (CYP) enzymes. Chlordiazepoxide is a CYP3A4 substrate. pdr.net While specific in vitro or animal model studies directly assessing the metabolic inhibition or induction between chlordiazepoxide and clidinium bromide were not detailed in the provided search results, general information on drug interactions for chlordiazepoxide indicates that its metabolism can be decreased by CYP3A4 inhibitors like cimetidine (B194882) and ketoconazole. drugbank.comefda.gov.etpdr.net Clidinium bromide is a quaternary ammonium (B1175870) compound, and its metabolism by CYP enzymes is less extensively documented in the provided results compared to chlordiazepoxide. However, the European Medicines Agency document mentions that although there are no specific interaction studies, caution is recommended when combining Librocol (chlordiazepoxide/clidinium bromide) with medicinal products that inhibit or are metabolised by CYP enzymes. efda.gov.et

Excretion of chlordiazepoxide is primarily via urine, with a small percentage as unchanged drug and active metabolites. mims.commims.com Clidinium bromide is excreted via urine and feces. mims.commims.com

Advanced Analytical and Bioanalytical Methodologies for Compound Characterization

High-Resolution Separation Techniques for Quantitative Analysis in Biological Matrices (Preclinical)

Quantitative analysis of chlordiazepoxide and clidinium (B1194167) bromide in biological matrices, such as plasma, is essential for preclinical pharmacokinetic studies. High-resolution separation techniques coupled with sensitive detection methods are vital for accurately measuring the concentrations of these compounds and their metabolites in complex biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ultrasensitive Detection

LC-MS/MS is a widely used technique for the ultrasensitive detection and quantification of pharmaceutical compounds in biological matrices due to its high selectivity and sensitivity. A highly sensitive and selective LC-MS/MS assay has been developed and validated for the simultaneous quantification of chlordiazepoxide and clidinium in human plasma. tandfonline.comnih.gov This method typically involves solid-phase extraction for sample preparation, followed by chromatographic separation on a reversed-phase column with a gradient mobile phase. tandfonline.comnih.gov Mass spectrometric detection is achieved using electrospray ionization in positive ion mode, monitoring specific ion transitions for each compound and their internal standards. tandfonline.comnih.gov For chlordiazepoxide, a transition of m/z 300.0 → 227.1 has been used, while for clidinium, m/z 352.1 → 142.1 has been employed. tandfonline.comnih.gov Deuterated internal standards, such as Chlordiazepoxide D5 and Clidinium Bromide D5, are often used to improve the accuracy and reliability of the method. tandfonline.com This type of LC-MS/MS assay can achieve low limits of quantification, for instance, 504.0 pg/mL for chlordiazepoxide and 5.0 pg/mL for clidinium, making it suitable for precise pharmacokinetic evaluations. tandfonline.comnih.gov The method demonstrates linearity over a wide calibration range, ensuring accurate quantification across various concentrations encountered in biological samples. tandfonline.comnih.gov

An example of LC-MS/MS parameters for simultaneous determination of chlordiazepoxide and clidinium in human plasma includes:

ParameterChlordiazepoxideClidinium Bromide
Ion Transition (m/z)300.0 → 227.1352.1 → 142.1
Internal StandardChlordiazepoxide D5Clidinium Bromide D5
Internal Standard Transition (m/z)305.1 → 232.1357.2 → 142.2
LLOQ (pg/mL)504.05.0
Linear Range (pg/mL)504.0 – 500,198.35.0 – 3,004.7
Precision (% RSD)< 15< 15
Accuracy (% of nominal)85 – 11585 – 115

Another LC-MS/MS method for simultaneous quantification in human plasma utilized a Thermo Scientific TSQ Altis MS with Heated Electrospray Ionization in SRM mode. thermofisher.com This method reported LLOQ values of 1 ng/mL for chlordiazepoxide and 10 pg/mL for clidinium, with linear ranges of approximately 1 to 500 ng/mL and 10 to 2500 pg/mL, respectively. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

While LC-MS/MS is prevalent for chlordiazepoxide and clidinium bromide, GC-MS can be applicable for the analysis of more volatile metabolites or degradation products if they are amenable to gas chromatography. Literature mentions GC/MS/MS for the analysis of benzodiazepines in biological samples. unodc.org However, specific detailed applications of GC-MS for chlordiazepoxide or clidinium bromide metabolites were not extensively highlighted in the search results, suggesting LC-MS/MS is the more common approach for these particular compounds in biological matrices. Predicted GC-MS spectra for chlordiazepoxide and clidinium are available in databases like DrugBank, indicating the potential for this technique if volatility is addressed, perhaps through derivatization. drugbank.comdrugbank.com

Capillary Electrophoresis and Microfluidic Platforms

Capillary electrophoresis (CE) is another separation technique that has been applied to the analysis of clidinium bromide and chlordiazepoxide. CE offers advantages such as high separation efficiency, small sample volume requirements, and rapid analysis times. Capillary electrophoresis methods for clidinium bromide have been described in the literature. nih.govsphinxsai.com CE with indirect UV detection has been used for the determination of a degradation product in clidinium bromide drug substance. oup.com Capillary zone electrophoresis (CZE) coupled with diode array detection has also been developed for the simultaneous determination of clidinium bromide and chlordiazepoxide (along with pantoprazole) in ternary mixtures, demonstrating a linearity range of 1–100 μg/mL for both compounds. aphrc.org While microfluidic platforms are related to miniaturized separation systems, specific applications for the analysis of chlordiazepoxide and clidinium bromide in biological matrices were not prominently found in the search results, although the principles of microfluidics could potentially be integrated with CE or other techniques for future bioanalytical applications.

Spectroscopic Fingerprinting and Structural Elucidation for Novel Derivatives (e.g., NMR, high-resolution MS)

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and high-resolution Mass Spectrometry (HRMS), are invaluable for the structural elucidation of pharmaceutical compounds and their potential novel derivatives or degradation products. While the search results did not provide detailed NMR or HRMS data specifically for novel derivatives of chlordiazepoxide or clidinium bromide, these techniques are fundamental in characterizing the chemical structures. HRMS provides accurate mass measurements that can help determine the elemental composition of a compound, which is critical for identifying unknown impurities or degradation products. NMR spectroscopy provides detailed information about the molecular structure, including the arrangement of atoms and their connectivity. Predicted NMR spectra for chlordiazepoxide and clidinium are available in databases, which can be used as a reference for structural confirmation. drugbank.comdrugbank.com These spectroscopic methods are routinely used in pharmaceutical research and development to confirm the identity and purity of synthesized compounds and to elucidate the structures of any new substances that may arise during manufacturing or storage.

Radioligand Binding Assays for Receptor Occupancy and Affinity

Radioligand binding assays are utilized to study the interaction of a compound with its target receptor, providing information on receptor occupancy and binding affinity. Chlordiazepoxide, being a benzodiazepine (B76468), primarily exerts its effects by acting on GABA-A receptors. Radioligand binding assays are commonly used to assess the binding affinity of benzodiazepines to the benzodiazepine binding site on the GABA-A receptor complex. mims.com Clidinium bromide is a synthetic anticholinergic agent that acts as a competitive inhibitor at muscarinic acetylcholine (B1216132) receptors. drugbank.commims.com Radioligand binding assays are relevant for characterizing the affinity of clidinium bromide for muscarinic receptor subtypes (M1, M2, M3, M4, M5). Studies on other muscarinic receptor antagonists, such as umeclidinium (B1249183) bromide, have employed radioligand binding assays using cell membrane preparations expressing human muscarinic receptor subtypes to determine binding affinities (Ki values). portico.orggoogle.comfda.gov While specific data for clidinium bromide's affinity across all muscarinic subtypes from radioligand binding assays were not explicitly detailed in the provided snippets, the technique is standard for characterizing the receptor interactions of anticholinergic compounds. Radioligand binding to muscarinic receptors of bovine aortic endothelial cells using a tritiated ligand has been reported, demonstrating the application of this technique to study muscarinic receptor binding. nih.gov

In vitro Stability, Purity, and Degradation Product Profiling

Assessing the in vitro stability, purity, and degradation product profile of chlordiazepoxide and clidinium bromide is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. Both compounds are known to be prone to degradation, particularly in the presence of moisture and light. hmpgloballearningnetwork.comgoogle.com Stability-indicating analytical methods are essential for monitoring the levels of the active pharmaceutical ingredients (APIs) and detecting any degradation products that may form over time or under stress conditions.

HPLC is a widely used technique for stability testing and degradation product profiling. Stability-indicating HPLC methods have been developed and validated for the simultaneous determination of clidinium bromide and chlordiazepoxide in combined dosage forms. oup.comnih.gov These methods aim to separate the active compounds from their degradation products. Stress degradation studies, including hydrolysis (acid, base, water), oxidation, heat, and photolytic degradation, are performed according to guidelines such as those from the International Conference on Harmonisation (ICH) to generate degradation products and validate the method's ability to separate them. oup.com

Observed degradation products of chlordiazepoxide and clidinium bromide can include benzilic acid impurity, chlordiazepoxide related compound A, 2-amino-5-chlorobenzophenone, and clidinium bromide related compound A, among others. google.com Analytical methods must be able to resolve these impurities from the parent compounds. For example, a stability-indicating RP-HPLC method using a C18 column and a mobile phase of potassium dihydrogen phosphate (B84403) buffer, methanol, and acetonitrile (B52724) has been shown to distinctly separate chlordiazepoxide and clidinium from their degradation products. oup.comnih.govresearchgate.net The specificity of such methods is established by ensuring adequate resolution between the drug peaks and degradation product peaks. oup.com Purity assessments of the peaks using techniques like PDA (Photodiode Array) detection can further confirm the separation and the absence of co-eluting impurities. oup.com

Studies have shown that chlordiazepoxide and clidinium can remain stable under specific storage conditions, such as in diluent solutions at 2°C to 8°C for a certain period, and in biological matrices like human plasma when stored at low temperatures. tandfonline.com However, their susceptibility to degradation necessitates robust analytical methods for monitoring their stability and purity throughout their shelf life. hmpgloballearningnetwork.comgoogle.com

Computational and in Silico Approaches in Drug Discovery and Development

Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

Molecular docking is a computational technique employed to predict the optimal binding orientation of a ligand molecule, such as chlordiazepoxide or clidinium (B1194167) bromide, within the binding site of a receptor protein. This method is crucial for understanding the potential binding modes and estimating the affinity between the ligand and its biological target. Molecular dynamics simulations extend these studies by simulating the dynamic behavior of the ligand-receptor complex over time, providing information on stability and conformational changes upon binding.

Chlordiazepoxide, a benzodiazepine (B76468), exerts its primary effect by interacting with the gamma-aminobutyric acid (GABA)A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. mims.comwikipedia.orgmims.com Its binding to allosteric sites on the GABAA receptor complex enhances GABA's inhibitory effects, leading to reduced neuronal excitability. wikipedia.orgmims.com Molecular docking studies have been conducted for benzodiazepines, including chlordiazepoxide, with GABAA receptors to understand their binding characteristics. japsonline.com These computational efforts aim to delineate critical amino acid residues in the binding pocket and characterize the types of interactions that stabilize the ligand-receptor complex. japsonline.com While specific detailed docking and molecular dynamics simulations focusing exclusively on chlordiazepoxide's interaction with GABAA receptors for its established therapeutic uses were not extensively found in the search results, computational studies on chlordiazepoxide have explored its interactions with alternative protein targets, such as those implicated in breast cancer, employing docking and molecular dynamics simulations. nih.govrjsvd.com These investigations highlight the applicability of these in silico techniques to chlordiazepoxide for probing its potential interactions with diverse biological macromolecules.

Clidinium bromide functions as a synthetic anticholinergic agent and a muscarinic acetylcholine (B1216132) receptor antagonist. mims.comwikipedia.orgdrugbank.comdrugbank.com Its mechanism involves competitive inhibition of acetylcholine at postganglionic parasympathetic neuroeffector sites, particularly within the gastrointestinal tract, resulting in decreased motility and secretions. mims.comwikipedia.orgdrugbank.comdrugbank.com Molecular docking studies have been performed to investigate the interactions of clidinium bromide with protein targets. For instance, a computational study on molecularly imprinted polymers for clidinium bromide utilized Density Functional Theory (DFT) calculations to analyze the interactions between clidinium bromide and functional monomers, contributing to the understanding of the molecular imprinting process. researchgate.networldscientific.comscispace.com Another study employed molecular docking to examine the interactions of clidinium bromide with urease subunit gamma, identifying specific hydrogen bonding and π-cation interactions with certain residues. rsc.org Molecular dynamics simulations have also been applied to clidinium bromide in studies assessing the stability of its complexes with proteins like urease subunit gamma. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that establishes a mathematical correlation between the structural attributes of a set of chemical compounds and their observed biological activity. This derived relationship can then be applied to predict the biological activity of novel, untested compounds based solely on their molecular structures. Pharmacophore modeling, on the other hand, focuses on identifying the essential three-dimensional steric and electronic features that a molecule must possess to interact effectively with a specific biological target and elicit a desired biological response.

QSAR studies have been applied to benzodiazepines, including chlordiazepoxide, to correlate their chemical structures with their anxiolytic and sedative properties. These models help in identifying the structural determinants critical for binding to the benzodiazepine site on the GABAA receptor and modulating its function. While extensive QSAR models specifically focused on predicting chlordiazepoxide's primary therapeutic effects in the context of Librax were not prominently found in the search results, QSAR analysis has been employed in studies related to chlordiazepoxide for other applications, such as evaluating the toxicity of potential impurities like N-nitrosochlordiazepoxide. japsonline.comresearchgate.net In this context, QSAR analysis classified N-nitrosochlordiazepoxide based on structural alerts associated with mutagenicity and genotoxic carcinogenicity. japsonline.comresearchgate.net

For clidinium bromide, QSAR and pharmacophore modeling could be utilized to investigate the structural requirements for its antimuscarinic activity. By analyzing a series of clidinium bromide derivatives, researchers could identify key functional groups and their spatial arrangement necessary for potent and selective binding to muscarinic acetylcholine receptors. While specific published QSAR or pharmacophore modeling studies focusing solely on clidinium bromide's activity at muscarinic receptors in the context of this compound were not extensively available, computational approaches, including DFT calculations which can provide descriptors for QSAR, have been used to study the properties and interactions of clidinium bromide. researchgate.networldscientific.com

QSAR and pharmacophore modeling offer complementary in silico approaches for understanding the relationship between chemical structure and biological activity for both components of this compound. These methods can be instrumental in the design and prediction of the activity of new compounds with potentially enhanced potency or selectivity profiles.

Systems Biology and Network Pharmacology Perspectives for Multitarget Agents

Systems biology and network pharmacology approaches are particularly valuable for understanding the complex mechanisms of action of combination therapies like this compound, which involve multiple active components targeting different biological pathways. These approaches consider the interconnectedness of biological networks, such as protein-protein interaction networks and signaling pathways, and how drugs modulate these networks to produce therapeutic effects.

Chlordiazepoxide exerts its effects primarily on the central nervous system by modulating GABAA receptors, thereby influencing neuronal activity and anxiety levels. mims.comwikipedia.orgmims.com Clidinium bromide, conversely, primarily targets peripheral muscarinic acetylcholine receptors in the gastrointestinal tract, affecting smooth muscle tone and glandular secretions. mims.comwikipedia.orgdrugbank.comdrugbank.com The therapeutic benefit of this compound in gastrointestinal disorders arises from the combined actions of these two agents, addressing both the anxiety component through chlordiazepoxide and the gastrointestinal hypermotility and secretory issues through clidinium bromide. wikipedia.orgnetmeds.com

From a systems biology and network pharmacology perspective, the combination of chlordiazepoxide and clidinium bromide can be viewed as a multitarget therapeutic strategy. Chlordiazepoxide's influence on the central GABAergic system can impact the brain-gut axis, which is known to regulate gastrointestinal function. Clidinium bromide's direct action on muscarinic receptors in the gut modulates local physiological processes. Network pharmacology could be employed to map the targets of both drugs within relevant biological networks associated with anxiety, stress response, and gastrointestinal motility. This would involve constructing networks of proteins and pathways known to be involved in conditions like irritable bowel syndrome and peptic ulcer disease and analyzing how chlordiazepoxide and clidinium bromide interact with these networks.

Predictive Modeling of Preclinical ADME (Absorption, Distribution, Metabolism, Excretion)

Predictive modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical aspect of preclinical drug development. In silico ADME models utilize computational algorithms to estimate how a compound will be absorbed into the systemic circulation, distributed throughout the body, biotransformed, and eliminated. These predictions help in assessing the pharmacokinetic profile of a drug candidate early in the development pipeline, potentially reducing the need for extensive experimental studies.

For this compound, predictive ADME modeling involves evaluating the individual ADME characteristics of its two active components: chlordiazepoxide and clidinium bromide.

Chlordiazepoxide ADME: Chlordiazepoxide is reported to be nearly completely absorbed from the gastrointestinal tract, with a bioavailability of 100%. mims.commims.com It undergoes widespread distribution throughout the body, crossing the blood-brain barrier, placenta, and entering breast milk. mims.commims.com Chlordiazepoxide is extensively metabolized in the liver into active metabolites, including desmethylchlordiazepoxide, demoxepam, and desmethyldiazepam, which are known for their prolonged half-lives. mims.comwikipedia.orgmims.com The primary route of excretion is via urine, with a small fraction excreted as the unchanged drug and a larger portion as metabolites. mims.commims.comrxlist.comfda.gov The elimination half-life of chlordiazepoxide is approximately 5-30 hours, while its active metabolites exhibit significantly longer half-lives. mims.comwikipedia.org

In silico ADME prediction tools can estimate various physicochemical and pharmacokinetic parameters for chlordiazepoxide, such as its lipophilicity (LogP), which is indicative of its absorption and distribution potential, and predict its likely metabolic pathways. Computational studies, including QikProp-based ADMET predictions and DFT calculations, have been employed to evaluate the suitability and stability of chlordiazepoxide, supporting its pharmacokinetic profile. nih.gov

Clidinium Bromide ADME: Clidinium bromide is absorbed in the intestine, although its absorption from the gastrointestinal tract is reported to be incomplete. mims.com It undergoes metabolism in the liver to form 3-hydroxy-1-methylquinuclidinium bromide. mims.com Excretion of clidinium bromide occurs through both urine and feces. mims.com Clidinium bromide has a reported elimination half-life of 2.4 hours (initial phase) and 20 hours (terminal phase). mims.com

Predictive ADME modeling for clidinium bromide can estimate parameters such as its TPSA (Topological Polar Surface Area) and LogP, which are related to its absorption and permeability characteristics. chemscene.com These models can also predict potential metabolic transformations and routes of excretion.

Emerging Research Paradigms and Future Directions

Design and Synthesis of Novel Benzodiazepine (B76468) and Anticholinergic Analogs

The core structures of benzodiazepines and anticholinergics are being re-engineered to enhance therapeutic efficacy and selectivity. The goal is to create analogs that offer improved targeting of specific receptor subtypes, potentially leading to better outcomes with fewer off-target effects.

For benzodiazepines, research has focused on synthesizing derivatives that are selective for specific α (alpha) subunits of the γ-aminobutyric acid type A (GABA-A) receptor. For instance, enantiopure (S)-proline-derived 1,4-benzodiazepin-2,5-diones have been identified as selective ligands for the α5 subunit. vt.edu Other synthetic strategies include the creation of quaternary proline-derived and oxaproline-derived 1,4-benzodiazepin-2,5-diones, which are being explored for their pharmacological properties. vt.edu Novel annulated pyrrolo Current time information in Bangalore, IN.nih.govbenzodiazepines have also been synthesized and evaluated for their anticonvulsant and anxiolytic activities in preclinical models. mdpi.com The modification of the core benzodiazepine structure, resulting in triazolo-analogs like clonazolam and deschloroetizolam, represents another avenue of synthetic exploration, although their specific pharmacological profiles remain under investigation. nih.gov

In the realm of anticholinergics, efforts are underway to develop derivatives of existing compounds, such as atropine, with improved selectivity for muscarinic receptor subtypes to treat conditions like gastrointestinal disorders. numberanalytics.com The synthesis of novel analogs often involves modifying the tropane (B1204802) structure or the ester side chain to fine-tune the molecule's pharmacological activity and selectivity. numberanalytics.com Other synthetic approaches have produced novel compounds, such as fexofenadine (B15129) analogs, which are then screened for their anticholinergic properties alongside other activities. asianpubs.org

Compound ClassNovel Analog ExampleSynthetic Strategy / Key FeatureIntended ImprovementReference
Benzodiazepineα5 Subunit-Selective Ligands (e.g., GL-II-73 derivatives)Synthesis based on the structure of known selective ligands.Targeting specific GABA-A receptor subunits for pro-cognitive or anxiolytic effects without broad sedation. uwm.edu
BenzodiazepineQuaternary Proline-Derived 1,4-Benzodiazepin-2,5-dionesApplication of "Memory of Chirality" (MOC) strategy for asymmetric synthesis.Exploration of largely unexamined enantiopure examples for novel pharmacological profiles. vt.edu
BenzodiazepineAnnulated Pyrrolo Current time information in Bangalore, IN.nih.govbenzodiazepinesConstruction from a core tetracyclic 3-amino triazolopyrrolo[2,1-c] Current time information in Bangalore, IN.nih.govbenzodiazepin-8-one skeleton.Development of modified benzodiazepines to potentially minimize side effects while retaining anxiolytic activity. mdpi.com
AnticholinergicAtropine DerivativesModification of the tropane structure or ester side chain.Improved selectivity for specific muscarinic receptor subtypes to treat GI disorders and other conditions. numberanalytics.com
Anticholinergicα-benzyl dopamine (B1211576)/tyramine derivativesSynthesis of novel sulfamides derived from dopamine analogues.Exploration of novel chemical structures for anticholinergic properties. researchgate.net

Exploration of Alternative Therapeutic Targets for Anxiety and Gastrointestinal Motility Disorders

While GABA-A and muscarinic receptors are primary targets for anxiolytics and antispasmodics, research is actively identifying a host of alternative molecular pathways that could be modulated for therapeutic benefit.

For anxiety disorders, the scientific community is looking beyond simple GABAergic modulation. jci.org Promising targets include:

Neurosteroids : These molecules, such as allopregnanolone, act as potent allosteric modulators of GABA-A receptors and have demonstrated antidepressant and anxiolytic properties. nih.govfrontiersin.orgwustl.edu Their mechanism differs from benzodiazepines, and they represent a novel therapeutic class. wustl.edu

Protein Kinase C Epsilon (PKCε) : Studies have shown that a deficiency in PKCε enhances the sensitivity of GABA-A receptors to neurosteroids, leading to reduced anxiety-like behavior in animal models, suggesting PKCε as a potential drug target. nih.govjci.org

Glutamate (B1630785) Receptors : As the primary excitatory neurotransmitter system, glutamate signaling, particularly through the N-methyl-D-aspartate (NMDA) receptor, is a target of interest. Ketamine, an NMDA receptor antagonist, has shown rapid anxiolytic effects in early studies. tandfonline.com

Orexin (B13118510) Receptors : The orexin system is involved in arousal and stress responses. Antagonists of orexin-1 and orexin-2 receptors are being investigated for their potential in treating anxiety disorders. frontiersin.org

Serotonin (B10506) (5-HT) Receptors : Beyond the well-known SSRIs, specific serotonin receptor subtypes are being explored. For example, 5-HT3 receptor antagonists like ondansetron (B39145) and 5-HT6 receptor antagonists have shown anxiolytic potential in some studies. frontiersin.org

For gastrointestinal motility disorders, research has identified several targets beyond general anticholinergic action:

Serotonin (5-HT) Receptors : The gut contains a large amount of serotonin, which regulates motility. Agonists of the 5-HT4 receptor and antagonists of the 5-HT3 receptor are used as prokinetic agents. nih.govnih.gov

Ghrelin and Motilin Receptors : These receptors are involved in stimulating gastrointestinal movement, and their agonists are being explored to treat conditions like gastroparesis. nih.govalliedacademies.org

Opioid Receptors : While traditional opioids cause constipation, delta-opioid receptor (DOP) agonists have been shown in animal models to alleviate stress-induced IBS symptoms by acting on the central nervous system. eurekalert.orgsciencedaily.com

Cannabinoid Receptors : The cannabinoid type 2 receptor (CB2R) has been proposed as a target for visceral pain associated with GI disorders. nih.gov

ConditionAlternative TargetMechanism of ActionTherapeutic PotentialReference
AnxietyNeurosteroids (e.g., Allopregnanolone)Positive allosteric modulation of GABA-A receptors.Rapidly control central nervous system excitability for anxiolytic effects. frontiersin.orgwustl.edu
AnxietyProtein Kinase C Epsilon (PKCε)Inhibition may increase GABA-A receptor sensitivity to endogenous neurosteroids.Novel pathway to enhance GABAergic inhibition and reduce anxiety. nih.govjci.org
AnxietyNMDA ReceptorAntagonism of glutamate signaling.Modulation of excitatory neurotransmission to achieve anxiolytic effects. tandfonline.com
GI MotilitySerotonin (5-HT4) ReceptorAgonism promotes prokinetic activity.Restore altered gut motility in disorders like functional dyspepsia and gastroparesis. nih.gov
GI MotilityDelta-Opioid Receptor (DOP)Central nervous system agonism, regulating glutamate neurotransmission.Alleviate stress-induced IBS symptoms, including abdominal pain and diarrhea. eurekalert.orgsciencedaily.com
GI MotilityCannabinoid Type 2 Receptor (CB2R)Agonism may modulate immune responses and pain signaling.Potential treatment for visceral pain associated with functional GI disorders. nih.gov

Advancements in Preclinical Disease Models and Biomarker Discovery

Progress in understanding and treating anxiety and GI disorders relies heavily on the quality of preclinical models and the identification of reliable biomarkers.

Recent advancements in animal models for functional GI disorders have moved towards simulating the influence of psychological stress, a key factor in conditions like Irritable Bowel Syndrome (IBS). frontiersin.org The chronic vicarious social defeat stress (cVSDS) model in mice, for example, induces symptoms akin to diarrhea-predominant IBS (IBS-D), such as visceral hypersensitivity and increased intestinal motility, providing a valuable platform for testing new therapies that target the gut-brain axis. eurekalert.orgsciencedaily.comnews-medical.net Genetic models, such as mice with deleted corticotropin-releasing factor (CRF) receptors, show decreased anxiety and colonic sensitivity, helping to unravel the genetic underpinnings of these stress responses. jnmjournal.org

Biomarker discovery is increasingly focused on the gut-brain axis and inflammation. houstonmethodist.org For GI disorders, research is investigating alterations in the gut microbiota, which can impact motility and contribute to conditions like small intestinal bacterial overgrowth (SIBO). alliedacademies.org Serotonin is being explored as a potential biomarker for gut-brain interaction in IBS and Inflammatory Bowel Disease (IBD). mdpi.com In anxiety research, there is a quest to find peripheral biomarkers that reflect central nervous system states. gutmicrobiotaforhealth.com This includes looking at gut microbiota metabolites and inflammatory markers. houstonmethodist.org A recent study identified specific saliva micro-RNAs (miRNAs), such as miR-142-5p, that are associated with GI dysfunction in neurodevelopmental disorders and have also been implicated in anxious behavior following stress. frontiersin.org The combination of serological and gene expression markers with psychological measures is also showing promise in developing a diagnostic test for IBS. nih.gov

Application of Omics Technologies (e.g., Proteomics, Metabolomics, Pharmacogenomics) in Preclinical Investigations

Omics technologies provide a high-throughput, systems-level view of the molecular changes associated with disease, offering powerful tools for preclinical investigation. ceon.rsresearchgate.net

Proteomics , the large-scale study of proteins, has been applied to animal models of anxiety to identify changes in protein expression in the brain. karger.com These studies have implicated pathways related to energy metabolism, such as oxidative phosphorylation, and cellular signaling in the pathobiology of anxiety. karger.comtandfonline.com In stress-induced models, proteomic analysis of brain regions like the striatum has identified hundreds of deregulated proteins, providing insights into the molecular basis of susceptibility versus resistance to anxiety and depression. nih.gov

Pharmacogenomics studies how an individual's genetic makeup affects their response to drugs. frontiersin.org In the context of benzodiazepines, research focuses on polymorphisms in cytochrome P450 (CYP) enzyme genes, such as CYP2C19 and CYP3A4, which are responsible for metabolizing these drugs. oatext.comnews-medical.net Identifying genetic variants that lead to poor or ultra-rapid metabolism can help predict a patient's therapeutic response. oatext.comresearchgate.net Pharmacogenomic testing is becoming more accessible and can provide guidance for prescribing a wide range of drugs, including benzodiazepines and anticholinergics, paving the way for more personalized medicine. pharmaceutical-journal.com

Table: Summary of Omics Applications in Preclinical Research
Omics FieldApplication in Anxiety ResearchApplication in GI Disorder ResearchReference
Proteomics Identification of altered protein expression (e.g., related to energy metabolism, oxidative stress) in brain tissue of anxious mouse models.Analysis of protein changes in response to inflammation and motility dysfunction (less common in preclinical GI motility focus compared to metabolomics). karger.comtandfonline.comnih.gov
Metabolomics Discovery of plasma biomarkers (e.g., myo-inositol, glutamate) and pathways related to trait anxiety.Identification of fecal metabolic signatures (e.g., short-chain fatty acids, bile acids) linked to gut dysbiosis in IBD and IBS. bmj.comnih.govmetabolon.com
Pharmacogenomics Studying variants in CYP450 genes (CYP2C19, CYP3A4) to predict variability in benzodiazepine metabolism and response.Investigating genetic influences on drug transporters and metabolizing enzymes relevant to anticholinergics and other GI-targeted drugs. oatext.comnews-medical.netresearchgate.netpharmaceutical-journal.com

Methodological Innovations in Combination Pharmacological Research

The development of combination therapies is being enhanced by innovative research methodologies. Computer-Aided Drug Design (CADD) has become an indispensable tool, enabling the rational design and synthesis of novel compounds. ceon.rsresearchgate.net CADD methods, including molecular docking and molecular dynamics simulations, are used to design multi-target directed ligands—single molecules engineered to interact with multiple targets, such as dopamine and serotonin receptors for neuropsychiatric disorders. ceon.rs This represents a sophisticated form of combination therapy at the molecular level.

Another innovative strategy is the design of bivalent drugs. vt.edu This approach involves chemically tethering two different pharmacophores together to create a single molecule that can simultaneously bind to two distinct receptor sites, for example, the agonist and benzodiazepine sites on the GABA-A receptor. vt.edu While early attempts in this specific area showed a loss of agonist activity, the concept represents a novel methodological frontier. vt.edu

Furthermore, systems biology approaches that integrate large datasets from genomics, proteomics, and metabolomics are being used. aditum.org These computational methods employ algorithms and models to find patterns in complex biological data, which can help identify new uses for existing drugs (repurposing) or suggest novel and effective drug combinations for complex diseases like those affecting the gut-brain axis. aditum.orgmdpi.com

Q & A

How can researchers design a robust experimental framework to investigate Librax's dual-component pharmacodynamic interactions?

Answer: Utilize the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:

  • Population: Preclinical models (e.g., rodents with induced gastrointestinal hypermotility).
  • Intervention: this compound vs. isolated chlordiazepoxide or clidinium.
  • Comparison: Placebo or single-component controls.
  • Outcome: Quantify motility reduction via scintigraphy or telemetric monitoring.
  • Time: Acute (24h) vs. chronic (4-week) dosing .
    Include dose-response curves and receptor-binding assays to isolate synergistic effects .

What methodologies address contradictions in this compound's efficacy data across heterogeneous patient cohorts?

Answer: Apply meta-regression to adjust for covariates (e.g., age, comorbid anxiety disorders). Stratify datasets using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For instance:

  • Contradiction: Variability in antispasmodic efficacy in elderly vs. non-elderly populations.
  • Resolution: Subgroup analysis with propensity score matching to control for polypharmacy confounders .

How can systematic reviews optimize literature searches for this compound's off-label applications in anxiety-related IBS?

Answer: Use Boolean operators (AND/OR/NOT) with MeSH terms in PubMed/Embase:

  • Search String: ("this compound" OR "chlordiazepoxide-clidinium") AND ("irritable bowel syndrome" OR "IBS") AND ("anxiety comorbidity").
  • Filters: Peer-reviewed studies (2000–2025), human/animal models.
    Extract data into a PRISMA flowchart to assess bias risk .

What advanced statistical models are suitable for analyzing this compound's long-term safety profile in retrospective cohorts?

Answer: Employ Cox proportional hazards models for time-to-event data (e.g., dependency onset). Adjust for competing risks (e.g., dropout rates) using Fine-Gray subdistribution hazards. Validate with bootstrapping (1,000 iterations) to ensure robustness .

How do researchers reconcile discrepancies between preclinical and clinical data on this compound's anticholinergic side effects?

Answer: Conduct translational pharmacokinetic/pharmacodynamic (PK/PD) modeling:

  • Preclinical: Measure muscarinic receptor occupancy in vitro.
  • Clinical: Correlate plasma concentrations with adverse event reports (e.g., dry mouth, blurred vision) using NONMEM software.
    Publish negative findings to mitigate publication bias .

What ethical considerations arise when designing this compound trials in vulnerable populations (e.g., elderly)?

Answer: Implement DSMB (Data Safety Monitoring Board) oversight for dose tapering to prevent withdrawal. Use validated tools (e.g., CIWA-Ar for benzodiazepine dependence) and ensure informed consent literacy via teach-back methods .

How can computational pharmacology predict this compound-drug interactions in polypharmacy patients?

Answer: Leverage cheminformatics platforms (e.g., Schrödinger’s Drug Discovery Suite) to model CYP450 inhibition by clidinium. Cross-reference with FDA’s Adverse Event Reporting System (FAERS) for real-world validation .

What criteria define a high-quality research question for this compound's comparative efficacy against newer antispasmodics?

Answer: Apply the FINER framework:

  • Feasible: Access to EHR datasets with ≥500 patients.
  • Novel: Focus on understudied endpoints (e.g., quality-adjusted life years).
  • Ethical: Exclude contraindicated populations (e.g., glaucoma).
  • Relevant: Align with NIH’s priorities for gastrointestinal disorders .

How should researchers validate this compound's historical clinical trial data against modern reproducibility standards?

Answer: Re-analyze raw datasets (if available) using contemporary statistical software (e.g., R or Python). Compare effect sizes with forest plots and assess heterogeneity via I² statistics. Document protocol deviations in supplemental materials .

What in silico tools facilitate hypothesis generation for this compound's molecular targets in gut-brain axis modulation?

Answer: Use STRING-DB for protein-protein interaction networks linking GABA-A receptors (targeted by chlordiazepoxide) and muscarinic receptors (clidinium). Validate with Gene Ontology enrichment analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.